molecular formula C23H14N4O4 B2371442 (2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide CAS No. 634578-16-8

(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide

Cat. No.: B2371442
CAS No.: 634578-16-8
M. Wt: 410.389
InChI Key: GRVPDOBAOKZQCU-SFQUDFHCSA-N
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Description

This compound belongs to the α,β-unsaturated cyanoenamide class, characterized by a conjugated enamide backbone with a cyano group at the α-position and a 3-phenyl-2,1-benzoxazol-5-yl moiety at the β-position. The 4-nitrophenyl substituent on the amide nitrogen introduces strong electron-withdrawing properties, which may enhance biological activity, particularly in antimicrobial or anticancer contexts . The (2E)-configuration stabilizes the planar structure, facilitating π-π interactions with biological targets .

Properties

IUPAC Name

(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O4/c24-14-17(23(28)25-18-7-9-19(10-8-18)27(29)30)12-15-6-11-21-20(13-15)22(31-26-21)16-4-2-1-3-5-16/h1-13H,(H,25,28)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVPDOBAOKZQCU-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[c]isoxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Coupling with the nitrophenyl group: This step can be performed using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and benzo[c]isoxazolyl groups can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Cyanoenamide Family

The following table compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Yield (%) Notable Bioactivity Reference
(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide (Target) R1 = 3-phenyl-2,1-benzoxazol-5-yl; R2 = NO2 C24H15N3O4 Not reported Not reported Hypothesized antimicrobial
(2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide R1 = 4-methoxyphenyl; R2 = F C18H14FN2O2 Not reported Not reported Screening compound (ChemDiv)
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide R1 = 1,3-benzodioxol-5-yl; R2 = CN (benzothiophene) C21H15N3O3S 204–206 52.99 Not reported
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(1H-indol-3-yl)prop-2-enamide R1 = indol-3-yl; R2 = CN (cyclopenta-thiophene) C19H14N4OS 284–286 65.28 Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound is a stronger EWG compared to the 4-fluorophenyl or cyano-substituted benzothiophene in other derivatives. This may enhance electrophilicity and interaction with nucleophilic biological targets (e.g., enzymes or DNA) .
  • Benzoxazole vs. Benzoxazoles are known for antimicrobial and antitumor activities due to their ability to intercalate DNA or inhibit kinases .

Physicochemical Properties

  • Melting Points: Derivatives with rigid aromatic systems (e.g., indole or benzothiophene) exhibit higher melting points (~284°C) compared to benzodioxolyl analogues (~204°C) . The target compound’s melting point is likely >250°C due to the nitro group and benzoxazole ring.

Biological Activity

(2E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H16N4O3C_{19}H_{16}N_{4}O_{3}. Its structure features a cyano group, a nitrophenyl moiety, and a benzoxazole ring, which contribute to its biological properties.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on derivatives of phenylacrylamide have shown their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro assays demonstrated that these compounds can reduce nitrite production in macrophage cultures, indicating a potential mechanism for their anti-inflammatory action .

Table 1: Summary of Anti-inflammatory Effects

CompoundModelDose (mg/kg)Effect on Edema (%)Cytokine Reduction (IL-1β)
JMPR-01CFA-induced paw edema10050Significant
JMPR-01Zymosan-induced peritonitis5, 10, 5061.8, 68.5, 90.5Significant

2. Cytotoxic Effects

Studies have also explored the cytotoxicity of related compounds against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells. The presence of the cyano group is thought to enhance the cytotoxic potential by facilitating interactions with cellular targets involved in survival pathways.

Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Mechanistic Insights

Molecular docking studies suggest that this compound may interact with several key proteins involved in inflammatory processes and apoptosis pathways. Notably, it has shown promising binding affinities with enzymes such as COX-2 and iNOS, which are critical in mediating inflammatory responses.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
COX-2-8.5
iNOS-9.0
PDE4B-7.8

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